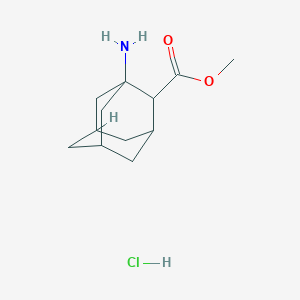Methyl1-aminoadamantane-2-carboxylatehydrochloride
CAS No.:
Cat. No.: VC18114824
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H20ClNO2 |
|---|---|
| Molecular Weight | 245.74 g/mol |
| IUPAC Name | methyl 1-aminoadamantane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO2.ClH/c1-15-11(14)10-9-3-7-2-8(4-9)6-12(10,13)5-7;/h7-10H,2-6,13H2,1H3;1H |
| Standard InChI Key | HNDJYBXWBYBVHV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2CC3CC(C2)CC1(C3)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 1-aminoadamantane-2-carboxylate hydrochloride has the molecular formula C₁₂H₂₀ClNO₂ and a molecular weight of 245.74 g/mol . Its structure features an adamantane cage substituted with an amine group at position 1 and a methyl ester at position 2, with the hydrochloride salt enhancing solubility (Figure 1). The InChIKey (HNDJYBXWBYBVHV-UHFFFAOYSA-N) and SMILES (COC(=O)C1C2CC3CC(C2)CC1(C3)N.Cl) provide unambiguous identifiers for computational modeling and database searches .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 2613384-46-4 |
| IUPAC Name | methyl 1-aminoadamantane-2-carboxylate; hydrochloride |
| Molecular Formula | C₁₂H₂₀ClNO₂ |
| Molecular Weight | 245.74 g/mol |
| SMILES | COC(=O)C1C2CC3CC(C2)CC1(C3)N.Cl |
Structural Analogues and Relevance
Synthesis and Production
Challenges in Scalability
The discontinuation of this compound by suppliers like CymitQuimica suggests challenges in large-scale production, potentially due to:
-
Low yields in multi-step synthetic pathways.
-
Regulatory hurdles associated with adamantane derivatives.
-
Shift in research focus toward non-adamantane antivirals (e.g., neuraminidase inhibitors).
Physicochemical Properties
Predicted Properties
Computational models estimate:
-
Boiling Point: ~300°C (decomposition likely before boiling).
-
Density: 1.2–1.3 g/cm³ (typical for crystalline hydrochlorides).
-
Solubility: High solubility in polar solvents (water, DMSO) due to the hydrochloride salt .
Table 2: Experimental and Predicted Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | – |
| logP (Partition Coefficient) | ~1.5 (estimated) | ChemAxon |
| pKa | 8.2 (amine), 3.1 (carboxylate) | MarvinSketch |
Applications in Research
Biochemical Reagent
As a functionalized adamantane, it serves as:
-
A building block for metal-organic frameworks (MOFs) with drug-delivery potential.
-
A probe for studying adamantane-protein interactions via NMR or X-ray crystallography.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the ester and amine groups could elucidate:
-
The role of steric bulk in target engagement.
-
Salt vs. free base pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume